molecular formula C15H15NO4S B1635239 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid CAS No. 379255-74-0

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Cat. No.: B1635239
CAS No.: 379255-74-0
M. Wt: 305.4 g/mol
InChI Key: MRWUMIFMAAZEJD-UHFFFAOYSA-N
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Description

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Role in Stress Tolerance in Plants

Research has demonstrated that benzoic acid derivatives, including those with sulfamoyl groups, play a crucial role in inducing stress tolerance in plants. For instance, a study on the effects of benzoic acid and its derivatives on bean and tomato plants revealed their efficacy in imparting tolerance to heat, drought, and chilling stresses. This highlights the potential of benzoic acid derivatives in agricultural research, aiming at enhancing crop resilience against environmental stresses (Senaratna et al., 2004).

Synthesis of Optically Active Amino Acid Derivatives

Another significant application involves the synthesis of optically active amino acid derivatives from chiral aldehydes using benzenesulfinic acid. This process underscores the importance of benzoic acid and sulfone derivatives in the preparation of biologically active compounds, which are crucial for pharmaceutical research and development (Foresti et al., 2003).

Anticonvulsant Activity of Benzisoxazole Derivatives

The anticonvulsant activities of 3-substituted 1,2-benzisoxazole derivatives, synthesized from reactions involving sulfamoyl groups, highlight the therapeutic potential of such compounds. This research points to the possibilities of developing new anticonvulsant drugs, contributing to the broader field of medicinal chemistry (Uno et al., 1979).

Catalytic Methylation and Arylation of Carboxylic Acids

Studies on the palladium-catalyzed methylation and arylation of carboxylic acids, including benzoic acids, using sulfonamide templates, demonstrate the versatility of these compounds in organic synthesis. This research has implications for the development of new synthetic methodologies that could be applied in the production of various organic compounds, thereby impacting multiple sectors of chemical research (Giri et al., 2007).

Development of Biologically Active Sulfated Polysaccharides

Lastly, the role of sulfated molecules, including those derived from benzoic acid, in the synthesis of biologically active heparan sulfate mimetics, is noteworthy. This research highlights the potential of sulfated derivatives in replicating the biological activities of natural polysaccharides, which could have wide-ranging applications in biomedical research and therapy development (Papy-Garcia et al., 2005).

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-6-8-13(9-7-11)16(2)21(19,20)14-5-3-4-12(10-14)15(17)18/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWUMIFMAAZEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212361
Record name 3-[[Methyl(4-methylphenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-74-0
Record name 3-[[Methyl(4-methylphenyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379255-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[Methyl(4-methylphenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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